Ascr#18

Description

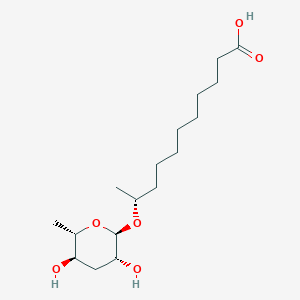

Structure

3D Structure

Properties

IUPAC Name |

(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O6/c1-12(9-7-5-3-4-6-8-10-16(20)21)22-17-15(19)11-14(18)13(2)23-17/h12-15,17-19H,3-11H2,1-2H3,(H,20,21)/t12-,13+,14-,15-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRWSOYISAIFOZ-JRBZFYFNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC(C)CCCCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ascaroside #18 (Ascr#18): A Comprehensive Technical Guide on its Chemical Structure, Biological Activity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside #18 (Ascr#18) is a small molecule belonging to the ascaroside family of nematode-derived signaling molecules. Initially identified as a component of the dauer pheromone in the model organism Caenorhabditis elegans, Ascr#18 has emerged as a significant modulator of plant immunity.[1][2][3] It is recognized by plants as a nematode-associated molecular pattern (NAMP), triggering a broad spectrum of defense responses against various pathogens, including viruses, bacteria, fungi, and nematodes.[2][4] This guide provides an in-depth overview of the chemical structure of Ascr#18, its role in plant defense signaling, and detailed experimental protocols for its study.

Chemical Structure of Ascr#18

Ascr#18 is a glycoside composed of the dideoxysugar ascarylose linked to an 11-carbon fatty acid-derived side chain with a terminal carboxylic acid.

-

Molecular Formula: C₁₇H₃₂O₆

-

CAS Number: 1355681-10-5

-

Synonyms: (10R)-10-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]undecanoic acid

-

SMILES: C--INVALID-LINK----INVALID-LINK--O)[C@@H]1O">C@@HCCCCCCCCC(O)=O

The core structure consists of an ascarylose sugar, a 3,6-dideoxy-L-arabino-hexopyranose. This sugar is attached via an O-glycosidic bond at its anomeric carbon to the hydroxyl group at the 10th position of an undecanoic acid side chain. The stereochemistry at the 10th carbon of the undecanoic acid is of the R configuration.

Biological Activity and Quantitative Data

Ascr#18 elicits plant defense responses at remarkably low concentrations, with activity observed from the picomolar to micromolar range.[2] The effective concentration can vary depending on the plant species, the pathogen, and the experimental conditions.

| Parameter | Concentration | Organism/System | Effect | Reference |

| Nematode Infection Reduction | 10 nM | Arabidopsis thaliana vs. Heterodera schachtii & Meloidogyne incognita | Significantly reduced nematode infection. | [2] |

| Bacterial Growth Reduction | 1 µM | Arabidopsis thaliana vs. Pseudomonas syringae pv. tomato | Reduced bacterial growth. | [2] |

| Fungal Disease Reduction | 0.01 nM - 10 µM | Wheat vs. Puccinia triticina | Broad optimum concentration for reducing rust pustules. | [5] |

| Plant Resistance Induction | 0.001, 0.01, 1 µM | Arabidopsis thaliana vs. Heterodera schachtii | Induced immune responses and conferred resistance. | [1] |

Signaling Pathways of Ascr#18 in Plants

Ascr#18 triggers at least two distinct signaling pathways in plants to induce immunity: a classical Pattern-Triggered Immunity (PTI) pathway mediated by the receptor NILR1, and a novel pathway involving the suppression of auxin signaling that appears to be independent of NILR1.

NILR1-Mediated Pattern-Triggered Immunity (PTI)

This pathway follows the canonical model of MAMP-triggered immunity.

References

- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery and Isolation of Ascaroside Ascr#18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides are a class of signaling molecules, primarily known as nematode pheromones, that regulate various aspects of their development, behavior, and social interactions. Ascr#18, or (10R)-10-[(3,6-dideoxy-α-L-arabino-hexopyranosyl)oxy]undecanoic acid, is a conserved ascaroside found across a wide range of nematode species, including both free-living and parasitic types.[1][2] Its discovery has opened new avenues for understanding nematode biology and inter-species communication. Beyond its role in nematodes, Ascr#18 has garnered significant attention for its ability to elicit defense responses in plants, acting as a Nematode-Associated Molecular Pattern (NAMP) and offering potential for novel, environmentally friendly crop protection strategies.[3][4] This technical guide provides an in-depth overview of the discovery, isolation, and biological functions of Ascr#18, complete with detailed experimental protocols and data presented for the scientific community.

Physicochemical Properties of Ascr#18

Ascaroside Ascr#18 is a glycolipid composed of the dideoxysugar ascarylose linked to an 11-carbon fatty acid side chain with a hydroxyl group at the tenth position.

| Property | Value |

| Chemical Formula | C₁₇H₃₂O₆[5] |

| Molecular Weight | 332.43 g/mol [6] |

| CAS Number | 1355681-10-5[6] |

| Appearance | White to off-white solid[7] |

| Solubility | Soluble in DMSO (≥ 120 mg/mL) and other organic solvents.[6] |

Discovery and Isolation Workflow

The discovery of Ascr#18 followed a typical natural product chemistry workflow, involving bioassay-guided fractionation of nematode exudates. This process allows for the identification of biologically active molecules from complex mixtures.

Experimental Protocols

Protocol 1: Isolation and Purification of Ascr#18 from Nematode Culture

This protocol describes a general method for the isolation and purification of ascarosides from nematode liquid culture, adapted from methodologies used for similar compounds.

1. Nematode Culture and Exudate Collection:

-

Culture a high density of nematodes (e.g., Caenorhabditis elegans) in a liquid medium with a suitable bacterial food source (e.g., E. coli OP50).[8]

-

After a desired period of growth, separate the worms from the culture medium by centrifugation.

-

Collect the supernatant, which contains the nematode exudate rich in ascarosides.

2. Solid-Phase Extraction (SPE):

-

Acidify the collected supernatant to pH 2.5 with an appropriate acid (e.g., formic acid).

-

Pass the acidified supernatant through a C18 SPE cartridge.

-

Wash the cartridge with water to remove salts and highly polar compounds.

-

Elute the ascarosides with methanol.

-

Evaporate the methanol eluate to dryness.

3. High-Performance Liquid Chromatography (HPLC) Purification:

-

Redissolve the dried extract in a suitable solvent (e.g., 5% acetonitrile in water).

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Elute the ascarosides using a water/acetonitrile gradient with 0.1% formic acid. A typical gradient might be a linear increase from 5% to 100% acetonitrile over 20-30 minutes.[8]

-

Collect fractions and monitor the elution profile using a UV detector or by analyzing small aliquots of each fraction by mass spectrometry.

-

Combine the fractions containing Ascr#18 based on the mass spectrometric analysis (m/z for [M+H]⁺ and [M-H]⁻).

-

Perform further rounds of purification with shallower gradients if necessary to achieve high purity.

Protocol 2: Chemical Synthesis of Ascr#18

The chemical synthesis of ascarosides can be achieved through a modular approach. The following is a generalized synthetic scheme based on published methods for ascaroside synthesis.[3][9][10]

1. Synthesis of the Ascarylose Donor:

-

Start with a commercially available precursor such as L-rhamnose.

-

Protect the hydroxyl groups, for example, as benzyl or benzoyl ethers.

-

Selectively deoxygenate the C3 and C6 positions to form the 3,6-dideoxy sugar.

-

Introduce a suitable leaving group at the anomeric position (C1) to create an activated ascarylose donor.

2. Synthesis of the Fatty Acid Side Chain:

-

The (R)-10-hydroxyundecanoic acid side chain can be synthesized from a chiral starting material or through asymmetric synthesis to establish the correct stereochemistry at C10.

3. Glycosylation and Deprotection:

-

Couple the activated ascarylose donor with the hydroxyl group of the fatty acid side chain using a glycosylation reaction, often promoted by a Lewis acid.

-

Remove the protecting groups from the sugar moiety to yield the final product, Ascr#18.

Quantitative Data

The production and release of ascarosides, including Ascr#18, are dependent on the nematode's developmental stage, sex, and environmental conditions.[11][12] The following table summarizes representative quantitative data for ascaroside concentrations in C. elegans exudates.

| Ascaroside | Developmental Stage | Concentration in Medium (nM) | Reference |

| Ascr#18 | Mixed-stage culture | Detected, relative abundance varies | [13] |

| Ascr#2 | L4 | ~100 | [14] |

| Ascr#2 | Young Adult | ~200 | [14] |

| Ascr#3 | L4 | ~50 | [14] |

| Ascr#3 | Young Adult | ~100 | [14] |

| Ascr#4 | L4 | ~25 | [14] |

| Ascr#4 | Young Adult | ~50 | [14] |

| Ascr#8 | Young Adult | ~10 | [14] |

Note: Absolute concentrations can vary significantly depending on culture conditions and analytical methods.

Signaling Pathways

Ascr#18 is involved in complex signaling pathways in both nematodes and plants.

Ascr#18 Signaling in C. elegans

In C. elegans, ascarosides are detected by chemosensory neurons, primarily in the head region. This perception is mediated by specific G-protein coupled receptors (GPCRs).[1][9][13][15] The downstream signaling cascades influence a range of behaviors and developmental decisions.

Ascr#18 Signaling in Plants

In plants, Ascr#18 is recognized as a NAMP, triggering plant immune responses. A key aspect of this response is the repression of auxin signaling, which is crucial for the establishment of nematode feeding sites.[4][5][8]

Conclusion

Ascr#18 is a multifaceted signaling molecule with significant implications for both fundamental and applied research. Its role in nematode biology provides a target for novel control strategies, while its function as an elicitor of plant immunity opens the door for the development of new biopesticides. The detailed methodologies and data presented in this guide are intended to facilitate further research into this fascinating molecule and its diverse biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. (10R)-10-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]undecanoic acid | C17H32O6 | CID 78093979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-azido-2,3,6-trideoxy-β-d-arabino-hexopyranosyl pyranonaphthoquinone analogues of medermycin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. UPLC-MS/MS analysis and biological activity of the potato cyst nematode hatching stimulant, solanoeclepin A, in the root exudate of Solanum spp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Signaling Regulates Axon Regeneration via the GPCR–Gqα Pathway in Caenorhabditis elegans | Journal of Neuroscience [jneurosci.org]

- 10. US20060079465A1 - 6R-(3,6-dideoxy-l-Arabino-Hexopyranosyloxy) heptanoic acid, preparation process for the same and dauer effect thereof - Google Patents [patents.google.com]

- 11. (2E,10R)-10-[[3,6-Dideoxy-4-O-(1H-indol-3-ylcarbonyl)-alpha-L-arabino-hexopyranosyl]oxy]-2-undecenoic acid | C26H35NO7 | CID 86289752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. (3R,10R)-10-((3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy)-3-hydroxyundecanoic acid | C17H32O7 | CID 86289818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Ascr#18 Biosynthesis Pathway in Nematodes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascarosides are a class of signaling molecules crucial for the development, behavior, and reproduction of nematodes. Ascr#18, a prominent ascaroside, plays a significant role in these biological processes. Understanding its biosynthesis is paramount for developing novel anthelmintic drugs and for deciphering the chemical ecology of nematodes. This technical guide provides a comprehensive overview of the ascr#18 biosynthesis pathway, detailing the molecular machinery, relevant quantitative data, and the experimental protocols used for its study.

Introduction

Nematodes employ a sophisticated chemical language to navigate their environment and regulate their life cycle. Ascarosides, a family of glycolipids, form the cornerstone of this chemical communication. Ascr#18, in particular, has been identified as a key signaling molecule in various nematode species, including the model organism Caenorhabditis elegans. Its biosynthesis is a multi-step process that integrates fatty acid metabolism, carbohydrate chemistry, and amino acid catabolism, primarily occurring within the peroxisomes of intestinal and hypodermal cells. This guide will delve into the core aspects of the ascr#18 biosynthesis pathway, providing the technical details necessary for researchers in the field.

The Ascr#18 Biosynthesis Pathway

The biosynthesis of ascr#18 is a modular process that begins with the formation of a very-long-chain fatty acid (VLCFA) precursor, which is then modified and shortened through peroxisomal β-oxidation. The core pathway involves the sequential action of four key enzymes: Acyl-CoA Oxidase (ACOX-1), Enoyl-CoA Hydratase (MAOC-1), 3-hydroxyacyl-CoA Dehydrogenase (DHS-28), and 3-ketoacyl-CoA Thiolase (DAF-22).[1][2]

Key Enzymes and Genes

The central enzymatic machinery for ascaroside side-chain shortening is encoded by a conserved set of genes:

-

acox-1 : Encodes the acyl-CoA oxidase that catalyzes the first and rate-limiting step of peroxisomal β-oxidation.[3][4]

-

maoc-1 : Encodes the enoyl-CoA hydratase responsible for the second step in the pathway.

-

dhs-28 : Encodes the 3-hydroxyacyl-CoA dehydrogenase, which carries out the third step.

-

daf-22 : Encodes the 3-ketoacyl-CoA thiolase that performs the final thiolytic cleavage in each cycle of β-oxidation.[1][5]

These enzymes work in concert to iteratively shorten the fatty acid side chain of a precursor molecule, ultimately leading to the C11 side chain characteristic of ascr#18.

Signaling Pathway Diagram

The biosynthesis of ascr#18 is intricately linked to the broader metabolic state of the nematode. The pathway is regulated by various factors, including developmental stage and environmental conditions.

Caption: The ascr#18 biosynthesis pathway within the peroxisome.

Quantitative Data

Ascaroside Concentrations During Development

The production of ascarosides, including precursors to or homologs of ascr#18, varies significantly across the developmental stages of C. elegans. The following table summarizes the concentrations of key ascarosides at different life stages.

| Developmental Stage | ascr#1 (fmol/WE) | ascr#2 (fmol/WE) | ascr#3 (fmol/WE) | ascr#4 (fmol/WE) |

| L1 | + | 1.1 ± 0.2 | 1.5 ± 0.3 | 0.8 ± 0.1 |

| L2 | + | 2.5 ± 0.5 | 4.0 ± 0.8 | 2.0 ± 0.4 |

| L3 | + | 5.0 ± 1.0 | 8.0 ± 1.5 | 4.0 ± 0.8 |

| L4 | + | 10.0 ± 2.0 | 10.0 ± 2.0 | 8.0 ± 1.5 |

| Young Adult (YA) | + | 8.0 ± 1.5 | 6.0 ± 1.2 | 6.0 ± 1.2 |

| Adult (A) | + | 6.0 ± 1.2 | 4.0 ± 0.8 | 4.0 ± 0.8 |

| Dauer | Not Detected | Not Detected | Not Detected | Not Detected |

-

WE (Worm Equivalent) is defined as the amount of material released from one worm in one hour.

-

'+' indicates the compound was detectable but not quantifiable.

-

Data is adapted from Kaplan et al., 2011.[3]

Gene Expression Levels

The expression of the core biosynthetic genes is regulated by environmental factors such as temperature.

| Gene | Relative mRNA Level at 20°C | Relative mRNA Level at 25°C |

| acox-1 | 1.0 | ~1.8 |

| dhs-28 | 1.0 | ~1.5 |

| daf-22 | 1.0 | ~2.2 |

-

Data is adapted from Joo et al., 2010.[4]

Experimental Protocols

Nematode Culture for Ascaroside Analysis

A detailed protocol for culturing C. elegans for the purpose of ascaroside extraction and analysis is provided below.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

M9 buffer

-

S-medium

-

Synchronized L1-stage C. elegans

Procedure:

-

Synchronization of C. elegans : Grow a mixed-stage population of C. elegans on NGM plates seeded with E. coli OP50. Wash the worms off the plates with M9 buffer and treat with a bleach solution (sodium hypochlorite and NaOH) to dissolve the adults and larvae, leaving the eggs intact. Wash the eggs several times with M9 buffer and allow them to hatch overnight in M9 buffer to obtain a synchronized population of L1 larvae.

-

Liquid Culture: Inoculate S-medium with a concentrated culture of E. coli OP50. Add the synchronized L1 larvae to the liquid culture at a density of approximately 5,000-10,000 worms/mL.

-

Incubation: Incubate the liquid culture at 20-25°C with shaking (around 200 rpm) to ensure proper aeration.

-

Harvesting: Monitor the culture until the worms reach the desired developmental stage. Harvest the worms by centrifugation. Separate the worm pellet from the culture medium (supernatant), as both can be used for ascaroside analysis.

Ascaroside Extraction and LC-MS Analysis

This protocol outlines the extraction of ascarosides from nematode culture medium and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Nematode culture medium (supernatant from the culture)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Methanol

-

Acetonitrile

-

Water (LC-MS grade)

-

Formic acid

-

HPLC system coupled to a mass spectrometer

Procedure:

-

Extraction from Culture Medium:

-

Clarify the culture medium by centrifugation to remove any remaining worms and bacteria.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the clarified medium onto the SPE cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the ascarosides with methanol.

-

Evaporate the methanol eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water).

-

Inject the sample onto a C18 HPLC column.

-

Elute the ascarosides using a gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Detect the ascarosides using a mass spectrometer in either positive or negative ion mode, depending on the specific ascaroside of interest. Ascr#18 is typically detected in negative ion mode.

-

Quantify ascr#18 by comparing the peak area to that of a synthetic standard.

-

Experimental Workflow Diagram

Caption: A typical workflow for ascaroside analysis.

Conclusion

The biosynthesis of ascr#18 in nematodes is a complex and tightly regulated process that is central to their chemical communication and life cycle decisions. This guide has provided a detailed overview of the key enzymes, pathways, and quantitative aspects of ascr#18 production. The experimental protocols outlined herein offer a starting point for researchers aiming to investigate this fascinating area of chemical biology. Further research into the kinetics of the biosynthetic enzymes and the upstream regulatory networks will undoubtedly provide deeper insights and may pave the way for novel strategies to control parasitic nematode infections.

References

- 1. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Contribution of the Peroxisomal acox Gene to the Dynamic Balance of Daumone Production in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliancegenome.org [alliancegenome.org]

The Multifaceted Role of Ascaroside #18 in Nematode Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides are a class of small molecule signals that form a sophisticated chemical language governing the life history of many nematode species. This technical guide provides an in-depth exploration of ascaroside #18 (ascr#18), a conserved signaling molecule with profound implications for nematode development, behavior, and inter-kingdom interactions. While much of the research on ascr#18 has focused on its role as a trigger of plant immune responses, this document synthesizes the current understanding of its function within nematodes themselves, drawing on data from various nematode species, including the model organism Caenorhabditis elegans. We present quantitative data, detailed experimental methodologies, and signaling pathway diagrams to offer a comprehensive resource for researchers in nematology, chemical ecology, and drug development.

Core Functions of ascr#18

Ascr#18 is a key signaling molecule involved in various aspects of nematode biology. It is produced by a wide range of nematode species, including bacterivorous, entomopathogenic, and plant-parasitic nematodes.[1][2] Its functions can be broadly categorized into roles in nematode development, behavior, and interactions with other organisms, particularly plants.

Developmental Regulation

While specific quantitative data on the direct effects of ascr#18 on the developmental timing of C. elegans or other nematodes is not extensively documented in publicly available research, it is known to be expressed during nematode development.[3][4][5] The biosynthesis of ascarosides, including longer-chain variants like ascr#18, is intricately linked to the nematode's developmental state and environmental conditions.[6]

Behavioral Modulation

In plant-parasitic nematodes, ascr#18 has been shown to act as an attractant, guiding juveniles to potential host roots.[1][7] However, this attraction can be reversed when ascr#18 is perceived in combination with its metabolic byproduct, ascr#9, which is produced by plants and acts as a repellent.[1][7] This highlights the context-dependent nature of ascaroside signaling in nematode behavior. The precise behavioral responses of C. elegans to isolated ascr#18 have not been as thoroughly characterized as for other ascarosides like ascr#2, ascr#3, and ascr#8, which are well-known for their roles in male attraction and aggregation.[8][9]

Quantitative Data on ascr#18

The following tables summarize the available quantitative data regarding the concentrations at which ascr#18 elicits biological responses.

Table 1: Effective Concentrations of ascr#18 in Plant-Nematode Interactions

| Biological Effect in Plants | Nematode Species | Plant Species | Effective Concentration | Reference |

| Induction of defense gene expression | Meloidogyne spp., Heterodera spp. | Arabidopsis thaliana | 0.1 - 10 µM | [4] |

| Enhanced resistance to pathogens | Meloidogyne spp., Heterodera spp. | Arabidopsis thaliana, Tomato, Potato, Barley | 0.1 - 10 µM | [4][5] |

| Induction of prepenetration defenses against leaf rust fungus | Plant-parasitic nematodes | Wheat | Down to 0.01 nM | [10] |

Table 2: Behavioral Responses of Nematodes to Ascarosides (Context for ascr#18)

| Ascaroside(s) | Nematode Species | Behavior | Effective Concentration | Reference |

| ascr#18 | Plant-parasitic nematodes | Attraction | Not specified | [1][7] |

| ascr#18 + ascr#9 | Plant-parasitic nematodes | Repulsion | Not specified | [1] |

| ascr#2 + ascr#3 | C. elegans | Male attraction | pM to low nM | [8] |

| icas#3 + icas#9 | C. elegans | Hermaphrodite attraction & aggregation | As low as 100 fM | [8] |

Signaling Pathways and Molecular Mechanisms

Ascr#18 Biosynthesis in Nematodes

The biosynthesis of ascarosides is a modular process that integrates inputs from carbohydrate, lipid, and amino acid metabolism.[11] The fatty acid-like side chains of ascarosides are generated through the peroxisomal β-oxidation pathway. This process involves a series of enzymatic reactions that shorten very-long-chain fatty acids. Key enzymes in this pathway in C. elegans include ACOX-1, MAOC-1, DHS-28, and DAF-22.[11][12] The production of longer-chain ascarosides like ascr#18 is dependent on the initial steps of this pathway.

Figure 1: Simplified schematic of ascr#18 biosynthesis via the peroxisomal β-oxidation pathway in nematodes.

Ascr#18 Perception and Signaling in Nematodes

While a specific receptor for ascr#18 in nematodes has not yet been definitively identified, ascaroside perception is generally mediated by G protein-coupled receptors (GPCRs) expressed in chemosensory neurons.[8][12][13] In C. elegans, key sensory neurons involved in detecting ascarosides include the ASI, ASK, and the male-specific CEM neurons.[8] Downstream signaling from these GPCRs is thought to integrate with conserved pathways such as the TGF-β and insulin/IGF-1 signaling pathways to regulate development (e.g., dauer formation) and behavior.[8][14]

Figure 2: Hypothetical signaling pathway for ascr#18 perception in nematode chemosensory neurons.

Ascr#18 Signaling in Plants (for context)

In contrast to the nematode signaling pathway, the pathway for ascr#18 perception in plants is better characterized. Ascr#18 is recognized as a Nematode-Associated Molecular Pattern (NAMP) by the leucine-rich repeat receptor-like kinase NILR1 in plants like Arabidopsis.[7][15] This recognition triggers pattern-triggered immunity (PTI), involving the activation of MAP kinase cascades and salicylic acid (SA) and jasmonic acid (JA) signaling pathways, leading to broad-spectrum disease resistance.[7][14]

Figure 3: Ascr#18 perception and signaling in plant cells leading to immunity and metabolic conversion.

Experimental Protocols

Detailed protocols for studying the effects of ascarosides are crucial for reproducible research. Below are generalized methodologies for key experiments, which can be adapted for studying ascr#18.

Dauer Formation Assay

This assay is used to determine the dauer-inducing activity of a compound.

-

Plate Preparation: Prepare nematode growth medium (NGM) agar plates. Add the desired concentration of ascr#18 (dissolved in a suitable solvent like ethanol) to the molten agar before pouring the plates.[16] Allow the plates to dry.

-

Synchronization of Worms: Obtain a synchronized population of L1 larvae by bleaching gravid adult hermaphrodites.

-

Assay Setup: Seed the plates with a controlled amount of E. coli OP50. Transfer a known number of synchronized L1 larvae to each plate.[17]

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for 60-80 hours.[17]

-

Scoring: Score the number of dauer larvae and total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology and resistance to 1% SDS.

-

Data Analysis: Calculate the percentage of dauer formation for each concentration of ascr#18.

Chemotaxis Assay

This assay measures the attraction or repulsion of nematodes to a chemical cue.

-

Plate Preparation: Prepare chemotaxis agar plates (low-peptone agar). Divide the plate into quadrants, with two opposite quadrants for the test compound and the other two for the control solvent.[18]

-

Worm Preparation: Use a synchronized population of young adult worms. Wash the worms several times in S Basal buffer to remove bacteria.[18]

-

Assay Setup: Place a small drop of a paralyzing agent (e.g., sodium azide) at the test and control spots.[19] Add a small volume of the test compound (ascr#18) to the test spots and the solvent to the control spots. Place a population of washed worms at the center of the plate.[18]

-

Incubation: Allow the assay to run for a defined period (e.g., 60 minutes).[18]

-

Scoring: Count the number of worms in each of the four quadrants.

-

Data Analysis: Calculate a chemotaxis index (CI) as: (number of worms in test quadrants - number of worms in control quadrants) / (total number of worms). A positive CI indicates attraction, while a negative CI indicates repulsion.

Figure 4: General workflow for a C. elegans chemotaxis assay.

Lifespan Assay

This assay measures the effect of a compound on the lifespan of nematodes.

-

Plate Preparation: Prepare NGM plates containing the desired concentration of ascr#18 and seeded with E. coli OP50.

-

Synchronization and Transfer: Use synchronized L4 larvae and transfer them to the experimental plates.[20]

-

Maintenance: Transfer the worms to fresh plates every other day to separate them from their progeny.[21]

-

Scoring: Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[21]

-

Data Analysis: Generate survival curves and calculate the mean and maximum lifespan for each condition. Statistical analysis (e.g., log-rank test) can be used to determine significant differences.

Implications for Drug Development

The central role of ascarosides in regulating nematode development and behavior makes the ascaroside signaling pathway a promising target for the development of novel nematicides.

-

Disruption of Biosynthesis: Targeting enzymes in the ascaroside biosynthesis pathway, such as DAF-22, could disrupt the production of essential signaling molecules, leading to developmental and behavioral defects.

-

Receptor Antagonism: Developing molecules that block ascaroside receptors could interfere with key life processes such as mate finding, aggregation, and host location.

-

Behavioral Manipulation: The use of synthetic ascarosides or their mimics could be employed to manipulate nematode behavior, for example, by creating repellent barriers around crops or luring them into traps. The dual function of ascr#18 as an attractant to nematodes and an elicitor of plant defenses presents a unique opportunity for integrated pest management strategies.

Future Directions

While significant progress has been made in understanding the role of ascr#18, particularly in the context of plant-nematode interactions, several key questions remain regarding its function within nematodes:

-

Identification of the ascr#18 receptor(s) in nematodes.

-

Elucidation of the downstream signaling cascade following ascr#18 perception in nematode neurons.

-

Quantitative characterization of the behavioral and developmental effects of ascr#18 on a wider range of nematode species, including C. elegans.

-

Investigation into the potential synergistic or antagonistic interactions of ascr#18 with other ascarosides in modulating nematode biology.

Addressing these questions will not only enhance our fundamental understanding of nematode chemical communication but also pave the way for the development of innovative and sustainable strategies for nematode control.

References

- 1. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ascaroside Signaling is Widely Conserved Among Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascr#18 - CD BioSciences [elegansmodel.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 11. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Transcriptomic profiling of sex-specific olfactory neurons reveals subset-specific receptor expression in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nematode Pheromones as Key Mediators of Behavior, Development, and Ecological Interactions [mdpi.com]

- 15. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. A Forward Genetic Screen for Molecules Involved in Pheromone-Induced Dauer Formation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. C. elegans Chemotaxis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ocw.mit.edu [ocw.mit.edu]

- 20. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scholar.harvard.edu [scholar.harvard.edu]

The Ecological Role of Ascaroside #18 (ascr#18) in Soil Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascaroside #18 (ascr#18) is a conserved nematode-derived signaling molecule that plays a pivotal role in mediating inter-kingdom communication within the soil ecosystem. Initially identified as a component of the nematode pheromone system, ascr#18 has emerged as a potent elicitor of plant defense responses. This technical guide provides an in-depth analysis of the ecological functions of ascr#18, its signaling pathways in plants, quantitative data on its efficacy, and detailed experimental protocols for its study. The recognition of ascr#18 by plants as a Nematode-Associated Molecular Pattern (NAMP) triggers a broad-spectrum immune response, offering novel avenues for the development of sustainable crop protection strategies.

The Ecological Significance of ascr#18

In the complex subterranean environment, chemical signaling is a primary mode of interaction between organisms. Ascr#18, a glycoside of the dideoxy-sugar ascarylose, is a key signaling molecule secreted by a wide range of plant-parasitic and free-living nematodes[1][2]. Its primary ecological function lies in its ability to be perceived by plants, initiating a cascade of defense mechanisms.

This recognition of ascr#18 by plants as a NAMP leads to Pattern-Triggered Immunity (PTI), a basal defense mechanism that provides enhanced resistance against a broad spectrum of pathogens, including nematodes, bacteria, fungi, and viruses[3]. This preemptive defense strategy allows plants to anticipate and mount a more effective response to potential threats in the soil.

Signaling Pathways of ascr#18 in Plants

The perception of ascr#18 in plants initiates a complex and multifaceted signaling network, leading to the activation of downstream defense responses. Two primary pathways have been elucidated: a canonical PTI pathway mediated by the receptor NILR1, and a pathway involving the suppression of auxin signaling.

NILR1-Mediated Pattern-Triggered Immunity

The primary receptor for ascr#18 in Arabidopsis thaliana has been identified as the leucine-rich repeat receptor-like kinase (LRR-RLK) NEMATODE-INDUCED LRR-RLK1 (NILR1). The binding of ascr#18 to NILR1 triggers a signaling cascade characteristic of PTI, which includes:

-

Activation of Mitogen-Activated Protein Kinases (MAPKs): A rapid phosphorylation cascade that is a central component of plant immune signaling.

-

Induction of Defense Hormone Signaling: Upregulation of the salicylic acid (SA) and jasmonic acid (JA) pathways, which are crucial for resistance against biotrophic and necrotrophic pathogens, respectively.

-

Transcriptional Reprogramming: The expression of a suite of defense-related genes, including pathogenesis-related (PR) genes.

Suppression of Auxin Signaling

Recent studies have revealed an alternative mechanism by which ascr#18 enhances plant resistance to cyst nematodes, which involves the suppression of auxin signaling. This pathway appears to be independent of the canonical PTI response and, in some contexts, may function independently of the NILR1 receptor.

Plant-parasitic nematodes often manipulate host auxin pathways to facilitate the formation of feeding sites. By downregulating key auxin transport and signaling genes, ascr#18 pretreatment interferes with the nematode's ability to establish these feeding structures, thereby reducing infection success.

Quantitative Data on ascr#18 Efficacy

The following tables summarize the quantitative data from various studies on the effective concentrations of ascr#18 and its impact on plant defense and nematode infection.

Table 1: Effective Concentrations of ascr#18 for Inducing Plant Defense Responses

| Plant Species | Pathogen/Pest | ascr#18 Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 1 µM | Reduced bacterial growth | [3] |

| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | 1 µM | Reduced viral coat protein accumulation | [3] |

| Arabidopsis thaliana | Heterodera schachtii | 10 nM | Significantly reduced nematode infection | [3] |

| Arabidopsis thaliana | Meloidogyne incognita | 10 nM | Significantly reduced nematode infection | [3] |

| Wheat (Triticum aestivum) | Puccinia triticina (leaf rust) | 0.01 nM - 10 µM | Reduction in rust pustules | [4][5] |

Table 2: Impact of ascr#18 Treatment on Nematode Infection

| Plant Species | Nematode Species | ascr#18 Treatment | Reduction in Infection | Reference |

| Arabidopsis thaliana | Heterodera schachtii | 10 nM (root pretreatment) | Significant | [3] |

| Arabidopsis thaliana | Meloidogyne incognita | 10 nM (root pretreatment) | Significant | [3] |

| Arabidopsis thaliana | Heterodera schachtii | 0.01 µM and 0.3 µM (48h pretreatment) | Significant reduction in females | [3] |

| Wheat (Triticum aestivum) | Pratylenchus neglectus | 1 µM (foliar spray) | Data not quantified | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of ascr#18.

Ascaroside Extraction from Nematodes (General Protocol)

This protocol is a general guideline for the extraction of ascarosides from nematode liquid cultures.

-

Nematode Culture: Grow high-density liquid cultures of the desired nematode species.

-

Harvesting: Separate the nematodes from the culture medium by centrifugation.

-

Extraction of Culture Medium:

-

Acidify the supernatant to pH 2.5 with formic acid.

-

Pass the acidified medium through a C18 solid-phase extraction (SPE) column.

-

Wash the column with water.

-

Elute the ascarosides with methanol.

-

-

Analysis: Analyze the eluted fraction using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the identification and quantification of ascr#18[6][7].

Plant Treatment with ascr#18

This protocol describes the application of ascr#18 to plants for defense induction studies.

-

Preparation of ascr#18 Solution: Dissolve synthetic ascr#18 in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution. Further dilute the stock solution in sterile water to the desired final concentrations (e.g., 10 nM, 1 µM). Include a mock control with the solvent alone.

-

Application Methods:

-

Incubation: Incubate the treated plants for a specified period (e.g., 24-48 hours) before pathogen inoculation to allow for the induction of defense responses.

Nematode Infection Assay on Arabidopsis thaliana

This protocol outlines a method for assessing nematode infection rates on Arabidopsis seedlings.

-

Plant Growth: Grow sterile Arabidopsis thaliana seedlings on a suitable sterile medium (e.g., Knop's medium) in petri dishes or multi-well plates[8][9][10][11].

-

Nematode Inoculation:

-

Hatch and sterilize infective juvenile (J2) stage nematodes.

-

Inoculate each seedling with a defined number of J2s (e.g., 50-100 J2s per plant).

-

-

Incubation: Incubate the inoculated plates under controlled environmental conditions.

-

Data Collection:

-

After a specified period (e.g., 14-21 days), count the number of adult female nematodes, cysts, or galls on the roots under a stereomicroscope.

-

For more detailed analysis, root systems can be stained (e.g., with acid fuchsin) to visualize nematodes within the root tissue.

-

Quantitative Real-Time PCR (qRT-PCR) for Plant Defense Genes

This protocol is for quantifying the expression of plant defense genes in response to ascr#18 treatment.

-

Plant Treatment and Sampling: Treat plants with ascr#18 as described in Protocol 4.2. At various time points post-treatment, harvest the relevant tissue (e.g., leaves or roots) and immediately freeze it in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR:

-

Perform the qRT-PCR reaction using a SYBR Green-based or probe-based detection method.

-

Use primers specific to the defense genes of interest (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels[12][13][14][15][16].

-

Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the production of ROS, an early event in plant defense signaling.

-

Leaf Disc Preparation: Collect leaf discs from mature plant leaves using a biopsy punch and float them in water overnight in a 96-well plate to allow for wound-induced ROS to subside[17][18][19][20][21].

-

Assay Reaction: Replace the water with a solution containing luminol, horseradish peroxidase (HRP), and the ascr#18 elicitor at the desired concentration.

-

Luminescence Measurement: Immediately measure the luminescence produced by the reaction over time using a plate reader. The intensity of the luminescence is proportional to the amount of ROS produced.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for investigating the effect of ascr#18 on plant defense.

Conclusion and Future Directions

Ascr#18 serves as a critical signaling molecule in the soil ecosystem, acting as an early warning signal to plants of the presence of nematodes. The elucidation of its perception and downstream signaling pathways in plants has provided valuable insights into the intricate chemical communication that governs plant-nematode interactions. The ability of ascr#18 to induce broad-spectrum resistance at low concentrations highlights its potential for the development of novel, environmentally friendly strategies for crop protection.

Future research should focus on identifying the ascr#18 receptors and signaling components in a wider range of crop species. Furthermore, understanding the structural determinants of ascaroside activity could pave the way for the design of synthetic analogs with enhanced efficacy and stability. The integration of ascaroside-based treatments into existing integrated pest management programs holds significant promise for sustainable agriculture.

References

- 1. Ascaroside Signaling is Widely Conserved Among Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nematode Pheromones: Structures and Functions [mdpi.com]

- 3. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Infection Assay of Cyst Nematodes on Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Standardized Method to Assess Infection Rates of Root-Knot and Cyst Nematodes in Arabidopsis thaliana Mutants with Alterations in Root Development Related to Auxin and Cytokinin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Arabidopsis transcription factor TCP9 modulates root architectural plasticity, reactive oxygen species‐mediated processes, and tolerance to cyst nematode infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Development of a qPCR Strategy to Select Bean Genes Involved in Plant Defense Response and Regulated by the Trichoderma velutinum – Rhizoctonia solani Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]

- 18. Video: An Assay to Detect Oxidative Burst in Arabidopsis Leaf Discs upon Immune Elicitation - Experiment [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]

- 21. ROS burst measurements [bio-protocol.org]

Ascr#18: A Nematode-Associated Molecular Pattern (NAMP) at the Nexus of Plant Immunity and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate chemical communication between plants and nematodes is a burgeoning field of study, revealing novel mechanisms of plant defense and pathogen recognition. Ascarosides, a conserved family of nematode pheromones, have emerged as key signaling molecules in these interactions. Among them, ascaroside #18 (ascr#18) has been identified as a potent Nematode-Associated Molecular Pattern (NAMP), capable of eliciting broad-spectrum disease resistance in plants. This technical guide provides a comprehensive overview of the current understanding of ascr#18 as a NAMP, focusing on its perception by the plant immune system, the subsequent signaling cascades, and the experimental methodologies used to elucidate these pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel strategies for crop protection and disease management.

Ascr#18, the most abundant ascaroside found in plant-parasitic nematodes, triggers robust defense responses in various plant species, including Arabidopsis, tomato, potato, and barley, against a wide array of pathogens such as viruses, bacteria, fungi, oomycetes, and nematodes themselves.[1][2][3][4] The perception of ascr#18 by plants initiates a cascade of signaling events that bear the hallmarks of Pattern-Triggered Immunity (PTI), a fundamental layer of plant defense activated by the recognition of conserved microbial molecules.[1][5]

Intriguingly, recent research has unveiled a dual nature of ascr#18-induced immunity, involving both a canonical PTI pathway and a non-canonical mechanism that modulates plant development through the suppression of auxin signaling.[6][7] This guide will delve into the molecular intricacies of both pathways, present quantitative data on the effects of ascr#18, and provide detailed experimental protocols to facilitate further research in this exciting area.

Recognition and Signaling Pathways of Ascr#18

Plants have evolved sophisticated surveillance systems to detect potential threats in their environment. The perception of ascr#18 is a critical first step in the activation of downstream defense responses. Two distinct signaling pathways have been identified to date, highlighting the multifaceted nature of ascr#18-mediated immunity.

The Canonical NILR1-Mediated PTI Pathway

The primary receptor for ascr#18 in the canonical PTI pathway is the Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) NEMATODE-INDUCED LEUCINE-RICH REPEAT 1 (NILR1).[6][7][8] The binding of ascr#18 to the extracellular domain of NILR1 is thought to initiate a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs).[9][10] This leads to the transcriptional reprogramming of the plant cell, including the upregulation of defense-related genes associated with the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for immunity against biotrophic and necrotrophic pathogens, respectively.[7][9]

The Non-Canonical Auxin Suppression Pathway

In addition to the classical PTI response, ascr#18 triggers a non-canonical defense mechanism characterized by the suppression of auxin transport and signaling.[6][7] This pathway is notably independent of the NILR1 receptor.[5][6][7] Transcriptome analyses of ascr#18-treated Arabidopsis roots have revealed a significant downregulation of genes involved in auxin signaling, including the auxin influx carrier AUX1 and auxin-responsive genes such as SAUR69 and IAA27.[6][7] By suppressing auxin, a phytohormone that nematodes often manipulate to facilitate the formation of feeding sites, plants can create an environment that is less conducive to nematode infection and development.[6] This novel defense strategy highlights the intricate interplay between plant immunity and developmental processes.

Quantitative Data on Ascr#18-Induced Responses

The biological activity of ascr#18 is concentration-dependent, with effective concentrations ranging from the picomolar to the micromolar level.[1] The following tables summarize key quantitative data from published studies.

Table 1: Effective Concentrations of ascr#18 for Inducing Plant Defense

| Plant Species | Pathogen | Ascr#18 Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 1 µM | Enhanced resistance | [9] |

| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | 1 µM | Reduced viral coat protein accumulation | [9] |

| Arabidopsis thaliana | Heterodera schachtii | 0.001, 0.01, 1 µM | Reduced number of females and total nematodes | [7] |

| Wheat (Triticum aestivum) | Puccinia triticina (Leaf Rust) | 0.01 nM - 10 µM | Reduction in rust pustules | [11][12] |

Table 2: Ascr#18-Induced Changes in Auxin-Related Gene Expression in Arabidopsis thaliana Roots

| Gene | Log2 Fold Change (ascr#18 vs. Mock) | Function | Reference |

| AUX1 | ~ -1.0 | Auxin influx carrier | [6][7] |

| GH3.6 | ~ -1.5 | Encodes an IAA-amido synthetase | [7] |

| IAA27 | ~ -1.2 | Auxin-responsive protein | [6][7] |

| SAUR69 | ~ -1.8 | Small auxin up-regulated RNA | [6][7] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of ascr#18 on plant immunity.

General Experimental Workflow

A typical experiment to investigate the role of ascr#18 as a NAMP involves several key steps, from plant treatment to downstream analysis.

Ascr#18 Treatment of Arabidopsis thaliana

-

Plant Material: Arabidopsis thaliana seedlings grown on a suitable sterile medium (e.g., Knop agar).[13]

-

Ascr#18 Stock Solution: Prepare a stock solution of ascr#18 in a suitable solvent (e.g., ethanol) and dilute to the desired final concentration in sterile water or liquid plant growth medium.

-

Application: For root treatment, seedlings can be transferred to a new plate containing the ascr#18-supplemented medium or flooded with the ascr#18 solution for a defined period (e.g., 24 hours) before pathogen inoculation.[7]

Nematode Infection Assay

-

Nematode Culture: Maintain a sterile culture of the desired plant-parasitic nematode (e.g., Heterodera schachtii).[13]

-

Inoculation: Apply a suspension of infective juvenile nematodes (J2s) to the roots of ascr#18-pretreated and control plants.[13][14]

-

Quantification: After a specified incubation period (e.g., 14 days), count the number of nematodes (e.g., females, males, total) on the roots of each plant under a stereomicroscope.[14]

RT-qPCR for Defense Gene Expression

-

RNA Extraction: Isolate total RNA from plant tissues (e.g., roots, leaves) at different time points after ascr#18 treatment using a commercial kit or a standard protocol.[7][15]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[16]

-

qPCR: Perform quantitative real-time PCR using gene-specific primers for target defense genes (e.g., PR1, PDF1.2) and auxin-related genes, along with a suitable reference gene for normalization.[15][17]

MAPK Activation Assay

-

Protein Extraction: Extract total protein from plant tissues at various time points after ascr#18 treatment.

-

Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Immunodetection: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated (active) forms of MAPKs (e.g., anti-p44/42 MAPK) and a secondary antibody conjugated to a detectable enzyme.[1][18][19]

Metabolic Conversion of Ascr#18 and its Role in Defense

An additional layer of complexity in ascr#18-mediated defense is the ability of plants to metabolize this NAMP.[20] Plants can convert ascr#18 into a shorter-chain ascaroside, ascr#9, through the peroxisomal β-oxidation pathway.[20] Interestingly, while ascr#18 acts as an elicitor of plant immunity, the resulting ascr#9 can function as a repellent to nematodes, actively deterring them from the roots.[21] This metabolic editing of a nematode pheromone by the plant represents a sophisticated defense strategy.

Conclusion and Future Perspectives

Ascr#18 stands out as a key molecular pattern that bridges the gap between plant perception of animal-derived molecules and the activation of robust immune responses. The discovery of both canonical PTI and non-canonical auxin-suppressing pathways highlights the versatile and intricate nature of plant defense. For researchers and scientists, the study of ascr#18 signaling opens up new avenues for understanding plant-nematode interactions and the evolution of plant immunity. For drug development professionals, ascr#18 and its derivatives represent promising candidates for the development of novel, environmentally friendly biopesticides and plant defense activators.

Future research should focus on identifying the receptor for the non-canonical auxin-suppressing pathway, dissecting the downstream components of both signaling cascades, and exploring the synergistic effects of ascr#18 and its metabolic product, ascr#9, in conferring broad-spectrum disease resistance. A deeper understanding of these processes will be instrumental in harnessing the full potential of ascarosides for sustainable agriculture.

References

- 1. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]

- 2. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 3. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 4. A Standardized Method to Assess Infection Rates of Root-Knot and Cyst Nematodes in Arabidopsis thaliana Mutants with Alterations in Root Development Related to Auxin and Cytokinin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NILR1 perceives a nematode ascaroside triggering immune signaling and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Infection Assay of Cyst Nematodes on Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Arabidopsis transcription factor TCP9 modulates root architectural plasticity, reactive oxygen species‐mediated processes, and tolerance to cyst nematode infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 17. Development of a qPCR Strategy to Select Bean Genes Involved in Plant Defense Response and Regulated by the Trichoderma velutinum – Rhizoctonia solani Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of MAPK Activities Using MAPK-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 20. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assets.fishersci.com [assets.fishersci.com]

The Mechanism of Ascr#18 Perception in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascaroside#18 (ascr#18), a conserved nematode signaling molecule, has emerged as a potent elicitor of plant defense responses. This technical guide provides an in-depth overview of the current understanding of ascr#18 perception and downstream signaling in plants. It details the involvement of the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1, as well as a NILR1-independent pathway that modulates auxin signaling. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of the signaling cascades to facilitate further research and the development of novel plant protection strategies.

Introduction

The ability of plants to recognize and respond to external threats is fundamental to their survival. While the perception of microbe-associated molecular patterns (MAMPs) is well-characterized, the recognition of molecules from animal pests is a burgeoning field of study. Ascarosides, a family of glycolipid pheromones from nematodes, represent a key class of such molecules. Ascr#18, in particular, has been identified as a nematode-associated molecular pattern (NAMP) that triggers a broad spectrum of immune responses in various plant species, leading to enhanced resistance against nematodes, bacteria, fungi, and viruses.[1][2][3] Understanding the intricate mechanisms of ascr#18 perception is paramount for harnessing its potential in agriculture and developing innovative crop protection solutions.

The Core Perception Mechanism: Two Interconnected Pathways

The perception of ascr#18 in plants is currently understood to operate through at least two distinct, yet potentially interconnected, pathways: a NILR1-dependent signaling cascade that aligns with classical pattern-triggered immunity (PTI), and a NILR1-independent pathway characterized by the suppression of auxin signaling.

NILR1-Dependent Signaling Pathway

The primary receptor for ascr#18 identified to date is NEMATODE-INDUCED LEUCINE-RICH REPEAT RECEPTOR-LIKE KINASE 1 (NILR1).[4][5][6] This plasma membrane-localized LRR-RLK physically interacts with ascr#18, initiating a downstream signaling cascade reminiscent of canonical PTI.

-

Recognition: The extracellular leucine-rich repeat (LRR) domain of NILR1 is responsible for binding ascr#18. This interaction has been characterized as high affinity, though a specific dissociation constant (Kd) has not been reported in the reviewed literature.[6]

-

Downstream Signaling: Upon ascr#18 binding, NILR1 is thought to form a complex with a co-receptor, likely a member of the SOMATIC EMBRYOGENESIS RECEPTOR KINASE (SERK) family, such as BAK1, to initiate intracellular signaling. This leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically MPK3 and MPK6.[7]

-

Immune Response: The activation of the MAPK cascade results in the transcriptional reprogramming of the plant cell, leading to the upregulation of defense-related genes. This includes genes involved in the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, culminating in a broad-spectrum defense response.[1][7]

NILR1-Independent Auxin Suppression Pathway

Recent evidence has unveiled a fascinating alternative mechanism of ascr#18 action that is independent of the NILR1 receptor. This pathway involves the suppression of auxin signaling, a critical phytohormone pathway often manipulated by pathogens to facilitate infection.[1][8]

-

Perception: The receptor for this pathway remains to be identified.

-

Signaling Cascade: Treatment with ascr#18 leads to the downregulation of auxin transport and signaling genes.[1][8] This includes key genes such as the auxin influx carrier AUX1 and auxin-responsive genes like SAUR69 and IAA27.[1]

-

Defense Mechanism: By suppressing auxin signaling, the plant can hinder the establishment of nematode feeding sites and potentially increase resistance to other biotrophic pathogens that rely on manipulating host auxin pathways. This response is notably not associated with a reactive oxygen species (ROS) burst, a hallmark of classical PTI.[1]

Quantitative Data

The following tables summarize the key quantitative findings from studies on ascr#18 perception in plants.

Table 1: Effective Concentrations of ascr#18 for Plant Defense Responses

| Plant Species | Pathogen/Pest | Ascr#18 Concentration | Observed Effect | Reference(s) |

| Arabidopsis thaliana | Pseudomonas syringae | 1 µM | Reduced bacterial growth | [2] |

| Arabidopsis thaliana | Turnip Crinkle Virus | 1 µM | Reduced viral replication | [2] |

| Arabidopsis thaliana | Heterodera schachtii | 10 nM | Reduced nematode infection | [2] |

| Arabidopsis thaliana | Meloidogyne incognita | 10 nM | Reduced nematode infection | [2] |

| Barley | Blumeria graminis f. sp. hordei | 0.01 - 1 µM | Increased resistance | [2] |

| Wheat | Puccinia triticina | 0.01 nM - 10 µM | Reduced rust pustules | [3] |

Table 2: Ascr#18-Induced Changes in Gene Expression in Arabidopsis thaliana

| Gene | Treatment | Fold Change | Time Point | Reference(s) |

| FRK1 | 1 µM ascr#18 (root) | ~2.5 | 6 h | [2] |

| PHI1 | 1 µM ascr#18 (root) | ~2.0 | 6 h | [2] |

| PR-1 | 1 µM ascr#18 (leaf infiltration) | ~4.0 | 24 h | [2] |

| PDF1.2 | 1 µM ascr#18 (leaf infiltration) | ~3.5 | 24 h | [2] |

| AUX1 | 1 µM ascr#18 (root) | Downregulated | 6 h | [1] |

| IAA27 | 1 µM ascr#18 (root) | Downregulated | 6 h | [1] |

| SAUR69 | 1 µM ascr#18 (root) | Downregulated | 6 h | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of ascr#18 perception.

Plant Growth and Ascr#18 Treatment

-

Plant Material: Arabidopsis thaliana (ecotype Col-0) is commonly used. Seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium or in sterile soil under controlled conditions (e.g., 16-h light/8-h dark photoperiod at 22°C).

-

Ascr#18 Application: Ascr#18 is typically dissolved in a solvent like ethanol or DMSO to create a stock solution, which is then diluted in sterile water to the final treatment concentration. For root treatments, seedlings are transferred to liquid MS medium or plates containing the specified concentration of ascr#18. For leaf treatments, ascr#18 solution is infiltrated into the abaxial side of the leaf using a needleless syringe or applied as a foliar spray.[2][3]

Gene Expression Analysis (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from plant tissues using commercially available kits or standard protocols like the Trizol method. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR: Real-time PCR is performed using a qPCR machine with SYBR Green or a probe-based detection system. Gene-specific primers are designed to amplify target defense-related or auxin-signaling genes. A reference gene (e.g., ACTIN or UBIQUITIN) is used for normalization. The relative expression levels are calculated using the 2-ΔΔCt method.[1][2]

MAPK Activation Assay

-

Protein Extraction: Plant tissues are flash-frozen in liquid nitrogen and ground to a fine powder. Proteins are extracted using a buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Total protein concentration is determined using a Bradford or BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody that specifically recognizes the phosphorylated (activated) forms of MAPKs (e.g., anti-p44/42 MAPK). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[7]

Nematode Infection Assays

-

Nematode Culture: Plant-parasitic nematodes such as Heterodera schachtii or Meloidogyne incognita are cultured on susceptible host plants.

-

Inoculation: Plants are pre-treated with ascr#18 as described above. A standardized number of infective juvenile nematodes are then inoculated onto the roots of the plants.[2]

-

Quantification of Infection: After a specific incubation period (e.g., 2-4 weeks), the number of cysts, galls, or female nematodes on the roots is counted under a stereomicroscope to assess the level of infection.[2]

Plant Metabolism of Ascr#18

An important aspect of ascr#18 perception is its metabolic conversion within the plant. Plants can metabolize ascr#18 through the peroxisomal β-oxidation pathway into a shorter-chain variant, ascr#9.[1] Interestingly, ascr#9 itself can act as a nematode repellent, adding another layer to the plant's defense strategy. This metabolic conversion highlights the dynamic nature of plant-nematode interactions.

Conclusion and Future Perspectives

The discovery of ascr#18 as a NAMP and the elucidation of its perception mechanisms have significantly advanced our understanding of plant-animal interactions. The dual signaling pathways, one activating classical PTI and the other suppressing auxin signaling, demonstrate a sophisticated and multi-pronged defense strategy in plants. For researchers and drug development professionals, these findings offer exciting new avenues for the development of biopesticides and plant resistance inducers. Future research should focus on identifying the receptor for the NILR1-independent pathway, further dissecting the downstream signaling components, and exploring the synergistic effects of ascr#18 with other defense elicitors. A deeper understanding of these processes will be instrumental in translating this fundamental knowledge into practical applications for sustainable agriculture.

References

- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NILR1 perceives a nematode ascaroside triggering immune signaling and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A receptor for dual ligands governs plant immunity and hormone response and is targeted by a nematode effector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Activation of Salicylic and Jasmonic Acid Pathways by Ascr#18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascr#18, a conserved ascaroside produced by plant-parasitic nematodes, has emerged as a significant elicitor of plant defense responses. This small molecule is recognized by plants as a Nematode-Associated Molecular Pattern (NAMP), triggering a cascade of immune signaling that confers broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, fungi, and other nematodes. A key mechanism underlying this induced resistance is the activation of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, two of the primary hormonal networks governing plant immunity. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the activation of SA and JA pathways by Ascr#18.

Quantitative Data on Ascr#18-Induced Defense Responses

The following tables summarize the quantitative effects of Ascr#18 treatment on pathogen resistance and defense gene expression in various plant species.

Table 1: Effect of Ascr#18 on Pathogen Resistance

| Plant Species | Pathogen | Ascr#18 Concentration | Treatment Duration | Pathogen Growth/Infection Reduction | Reference |

| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 1 µM | 24 hours (root pretreatment) | Significant reduction in bacterial growth | |

| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | 1 µM | 24 hours (root pretreatment) | Reduced viral coat protein accumulation | |

| Arabidopsis thaliana | Heterodera schachtii (cyst nematode) | 10 nM | 48 hours (pretreatment) | Significantly reduced number of females | |

| Arabidopsis thaliana | Meloidogyne incognita (root-knot nematode) | 10 nM | Not specified | Significantly reduced number of galls | |

| Barley (Hordeum vulgare) | Blumeria graminis f. sp. hordei | Not specified | 48 hours (spray) | Reduced number of pustules | |

| Wheat (Triticum aestivum) | Puccinia triticina (leaf rust) | 0.01 nM - 10 µM | 24 hours (spray) | 55% to >80% reduction in rust pustules |

Table 2: Effect of Ascr#18 on Defense-Related Gene Expression in Arabidopsis thaliana

| Gene (Pathway Marker) | Ascr#18 Concentration | Time Post-Treatment | Fold Change in Transcript Level | Reference |

| PR-1 (SA) | 1 µM | 6 hours | ~2.5 | |

| PR-1 (SA) | 1 µM | 24 hours | ~3.5 | |

| PDF1.2 (JA) | 1 µM | 6 hours | ~1.5 | |

| PDF1.2 (JA) | 1 µM | 24 hours | ~2.0 | |

| PHI1 | 10 nM | Not specified | Upregulated | |

| FRK1 | 10 nM | Not specified | Upregulated | |

| WRKY53 | 10 nM | Not specified | Upregulated |

Signaling Pathways Activated by Ascr#18

Ascr#18 perception by the plant cell initiates a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs) and culminates in the induction of SA and JA-dependent defense responses. Recent studies have also pointed to a novel mechanism involving the repression of auxin signaling.

Recent evidence also suggests a complex interplay, or "crosstalk," between the SA and JA pathways, which can be both synergistic and antagonistic, allowing for a finely tuned defense response.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are generalized protocols based on published studies for assessing the impact of Ascr#18 on plant defense.

Protocol 1: Ascr#18 Treatment for Pathogen Resistance Assays in Arabidopsis thaliana

1. Plant Growth:

-

Grow Arabidopsis thaliana plants (e.g., Col-0 ecotype) on a suitable medium such as Murashige and Skoog (MS) or Knop medium.

-

Maintain plants in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

2. Ascr#18 Treatment:

-

Prepare a stock solution of Ascr#18 in ethanol.

-

For root treatment, dilute the Ascr#18 stock solution in sterile water to the desired final concentration (e.g., 10 nM to 1 µM).

-

Apply the Ascr#18 solution to the roots of soil-grown plants or add it to the liquid medium of hydroponically grown plants.

-

For mock treatment, use a solution containing the same concentration of ethanol as the Ascr#18 treatment.

-

Incubate the plants for the desired duration (e.g., 24-48 hours) post-treatment.

3. Pathogen Inoculation:

-

Following the Ascr#18 pretreatment, inoculate the plants with the pathogen of interest (e.g., spray inoculation with Pseudomonas syringae or application of nematode juveniles to the roots).

-

Follow standard protocols for the specific pathogen being used.

4. Disease Assessment:

-

At specified time points post-inoculation (e.g., 3-14 days), assess disease severity.

-

For bacterial pathogens, this can involve quantifying bacterial titers in leaf tissue.

-

For nematodes, this can involve counting the number of galls or cysts on the roots.

Protocol 2: Gene Expression Analysis by qRT-PCR

1. Plant Material and Treatment:

-

Grow and treat plants with Ascr#18 as described in Protocol 1.

-

Harvest plant tissue (e.g., leaves or roots) at different time points after treatment (e.g., 0, 6, 12, 24 hours).

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

2. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

3. Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using a real-time PCR system and a SYBR Green-based detection method.

-

Design or obtain primers for the target defense genes (e.g., PR-1 for SA pathway, PDF1.2 for JA pathway) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

-

The reaction mixture typically includes cDNA, forward and reverse primers, and SYBR Green master mix.

-

The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Normalize the expression of the target genes to the expression of the reference gene.

-

Compare the expression levels in Ascr#18-treated samples to the mock-treated controls.

Conclusion